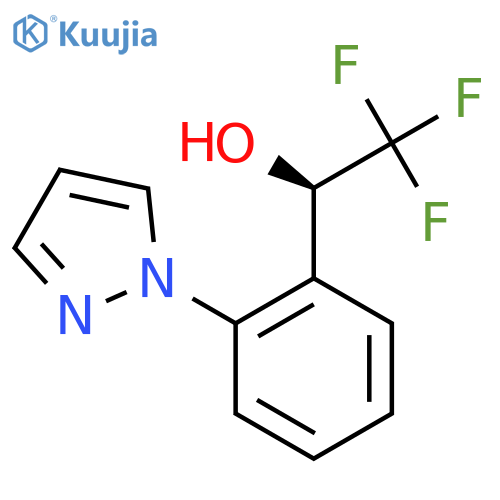

Cas no 2227888-76-6 ((1R)-2,2,2-trifluoro-1-2-(1H-pyrazol-1-yl)phenylethan-1-ol)

(1R)-2,2,2-trifluoro-1-2-(1H-pyrazol-1-yl)phenylethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1R)-2,2,2-trifluoro-1-2-(1H-pyrazol-1-yl)phenylethan-1-ol

- EN300-1972052

- 2227888-76-6

- (1R)-2,2,2-trifluoro-1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-ol

-

- インチ: 1S/C11H9F3N2O/c12-11(13,14)10(17)8-4-1-2-5-9(8)16-7-3-6-15-16/h1-7,10,17H/t10-/m1/s1

- InChIKey: HOWJLRJAHMYYHI-SNVBAGLBSA-N

- SMILES: FC([C@@H](C1C=CC=CC=1N1C=CC=N1)O)(F)F

計算された属性

- 精确分子量: 242.06669740g/mol

- 同位素质量: 242.06669740g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 17

- 回転可能化学結合数: 2

- 複雑さ: 260

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.2

- トポロジー分子極性表面積: 38Ų

(1R)-2,2,2-trifluoro-1-2-(1H-pyrazol-1-yl)phenylethan-1-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1972052-1.0g |

(1R)-2,2,2-trifluoro-1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-ol |

2227888-76-6 | 1g |

$1343.0 | 2023-06-02 | ||

| Enamine | EN300-1972052-0.5g |

(1R)-2,2,2-trifluoro-1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-ol |

2227888-76-6 | 0.5g |

$1289.0 | 2023-09-16 | ||

| Enamine | EN300-1972052-0.25g |

(1R)-2,2,2-trifluoro-1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-ol |

2227888-76-6 | 0.25g |

$1235.0 | 2023-09-16 | ||

| Enamine | EN300-1972052-10.0g |

(1R)-2,2,2-trifluoro-1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-ol |

2227888-76-6 | 10g |

$5774.0 | 2023-06-02 | ||

| Enamine | EN300-1972052-2.5g |

(1R)-2,2,2-trifluoro-1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-ol |

2227888-76-6 | 2.5g |

$2631.0 | 2023-09-16 | ||

| Enamine | EN300-1972052-10g |

(1R)-2,2,2-trifluoro-1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-ol |

2227888-76-6 | 10g |

$5774.0 | 2023-09-16 | ||

| Enamine | EN300-1972052-5g |

(1R)-2,2,2-trifluoro-1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-ol |

2227888-76-6 | 5g |

$3894.0 | 2023-09-16 | ||

| Enamine | EN300-1972052-0.05g |

(1R)-2,2,2-trifluoro-1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-ol |

2227888-76-6 | 0.05g |

$1129.0 | 2023-09-16 | ||

| Enamine | EN300-1972052-5.0g |

(1R)-2,2,2-trifluoro-1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-ol |

2227888-76-6 | 5g |

$3894.0 | 2023-06-02 | ||

| Enamine | EN300-1972052-1g |

(1R)-2,2,2-trifluoro-1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-ol |

2227888-76-6 | 1g |

$1343.0 | 2023-09-16 |

(1R)-2,2,2-trifluoro-1-2-(1H-pyrazol-1-yl)phenylethan-1-ol 関連文献

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

9. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

(1R)-2,2,2-trifluoro-1-2-(1H-pyrazol-1-yl)phenylethan-1-olに関する追加情報

Compound Introduction: (1R)-2,2,2-trifluoro-1-2-(1H-pyrazol-1-yl)phenylethan-1-ol (CAS No. 2227888-76-6)

Introducing the sophisticated compound (1R)-2,2,2-trifluoro-1-2-(1H-pyrazol-1-yl)phenylethan-1-ol, identified by its CAS number 2227888-76-6. This molecule represents a significant advancement in the field of pharmaceutical chemistry, showcasing a unique structural framework that has garnered considerable attention for its potential applications in medicinal chemistry and drug discovery.

The structural composition of this compound is characterized by a chiral center at the (1R) configuration, which is a critical feature for many biologically active molecules. The presence of a trifluoromethyl group at the 2-position and a pyrazole moiety linked to a phenyl ring via an ethyl chain introduces multiple layers of functional diversity. This combination of substituents not only enhances the compound's solubility and metabolic stability but also influences its interaction with biological targets.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry due to their ability to modulate enzyme activity and receptor binding. The trifluoromethyl group in (1R)-2,2,2-trifluoro-1-2-(1H-pyrazol-1-yl)phenylethan-1-ol is particularly noteworthy, as it can improve lipophilicity and metabolic resistance. This property is increasingly valued in the development of next-generation therapeutics where prolonged half-life and reduced degradation are essential.

The pyrazole ring, another key structural element, is known for its versatility in drug design. It serves as a scaffold that can interact with various biological targets, including enzymes and receptors involved in inflammatory pathways, pain management, and anti-viral applications. The integration of the pyrazole moiety into this compound suggests potential therapeutic benefits in these areas.

In the realm of drug discovery, the synthesis and optimization of chiral molecules remain a focal point. The enantiomeric purity of (1R)-2,2,2-trifluoro-1-2-(1H-pyrazol-1-yl)phenylethan-1-ol is crucial for ensuring efficacy and minimizing side effects. Advanced synthetic methodologies have been employed to achieve high levels of enantiomeric excess, which is essential for its progression towards clinical development.

Current research initiatives are exploring the pharmacological profile of this compound through both in vitro and in vivo studies. Preliminary findings indicate promising interactions with targets relevant to neurological disorders and metabolic diseases. The phenyl ring's ability to engage with specific binding sites adds another dimension to its potential therapeutic applications.

The molecular interactions of this compound are further enhanced by its hydrogen bonding capabilities, facilitated by the hydroxyl group at the 1-position. This feature allows for strong binding affinities with biological targets, which is critical for drug efficacy. Computational modeling has been instrumental in predicting these interactions, providing valuable insights into the compound's binding mechanism.

The synthesis of such complex molecules often involves multi-step organic reactions that require precise control over reaction conditions. Recent advancements in catalytic processes have enabled more efficient and scalable production methods for compounds like this one. These improvements are crucial for translating laboratory discoveries into viable pharmaceutical candidates.

The role of fluorine-containing compounds in modern medicine cannot be overstated. Their unique electronic properties make them ideal for modulating drug behavior at the molecular level. The trifluoromethyl group in (1R)-2,2,2-trifluoro-1-2-(1H-pyrazol-1-yl)phenylethan-1-ol exemplifies this trend, offering advantages such as enhanced binding affinity and metabolic stability.

As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play an increasingly important role in drug development pipelines. Their structural complexity and functional diversity make them valuable tools for exploring novel treatment strategies across various disease areas.

In conclusion, (cas no2227888-76-6)(1R)-trifluoro-pyrazol-phenylethan--ol, characterized by its CAS number 2227888, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising pharmacological properties position it as a promising candidate for further research and development in medicinal chemistry.

2227888-76-6 ((1R)-2,2,2-trifluoro-1-2-(1H-pyrazol-1-yl)phenylethan-1-ol) Related Products

- 2229323-79-7(2-(2,5-dichlorophenyl)ethane-1-sulfonyl fluoride)

- 1214370-09-8(2-Bromo-3,5-difluoro-4,6-bis(2-fluorophenyl)pyridine)

- 2060523-78-4((4Z)-8-hydroxycyclooct-4-ene-1-carbonitrile)

- 550998-60-2(2-Benzofurancarboxylic acid, 5,7-difluoro-)

- 2229572-02-3(tert-butyl N-1-(4-benzylmorpholin-2-yl)-2-oxoethylcarbamate)

- 2227758-31-6((3S)-3-(2,5-dihydroxyphenyl)-3-hydroxypropanoic acid)

- 1167056-19-0(5-Chloro-3-nitro-6-azaindole)

- 1539961-06-2(2-(2-Fluoro-4-hydroxyphenyl)propanoic acid)

- 1807891-14-0(trans,rel-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride)

- 874948-59-1((S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)